Tributylmethylammonium chloride

Ionic Liquids Green Solvents Amino Acid Derivatives

Choose Tributylmethylammonium chloride (TBMAC) for its proven, cost-effective performance in Baeyer-Villiger oxidations to ε-caprolactone, offering a direct price advantage over TBAB. Its asymmetric cation geometry delivers a uniquely wide liquid range and sub-ambient Tg, while its high viscosity enables specialized electrochemical applications. Supplied as a ≥98% crystalline solid or a 75 wt.% aqueous solution, this versatile PTC and ionic liquid precursor is available for immediate B2B procurement.

Molecular Formula C13H30N.Cl
C13H30ClN
Molecular Weight 235.84 g/mol
CAS No. 56375-79-2
Cat. No. B1206052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTributylmethylammonium chloride
CAS56375-79-2
SynonymsTBuMA
tri-n-butylmethylammonium
tri-n-butylmethylammonium chloride
tri-n-butylmethylammonium hydroxide
tri-n-butylmethylammonium sulfate (1:1)
tributylmethylammonium
tributylmethylammonium iodide
Molecular FormulaC13H30N.Cl
C13H30ClN
Molecular Weight235.84 g/mol
Structural Identifiers
SMILESCCCC[N+](C)(CCCC)CCCC.[Cl-]
InChIInChI=1S/C13H30N.ClH/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;1H/q+1;/p-1
InChIKeyIPILPUZVTYHGIL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tributylmethylammonium Chloride (CAS 56375-79-2): Technical Specifications and Procurement Overview


Tributylmethylammonium chloride (TBMAC), also referred to as methyltributylammonium chloride, is an asymmetric quaternary ammonium salt [1] with the molecular formula C13H30ClN and a molecular weight of 235.84 g/mol [2]. This compound, which can be supplied as a ≥98% crystalline solid or a 75 wt.% aqueous solution [3], is commercially significant and serves as a phase-transfer catalyst (PTC) for anionic reactants [4], as well as a precursor for the synthesis of functional ionic liquids .

Why Generic 'Ammonium Chloride' Substitution Fails for Tributylmethylammonium Chloride


The performance of quaternary ammonium salts in applications like phase-transfer catalysis and ionic liquid design is highly dependent on the precise steric and electronic properties of the cation's alkyl substituents [1]. Subtle changes, such as replacing a single butyl group with a methyl group to create an asymmetric cation, can drastically alter key properties like solubility, thermal behavior, and catalytic efficiency [2]. Consequently, direct substitution with more common symmetric analogs (e.g., tetrabutylammonium chloride) or other quaternary ammonium salts is not scientifically sound without quantitative comparative data, as highlighted in the following evidence.

Quantitative Differentiation Guide: Tributylmethylammonium Chloride vs. In-Class Alternatives


Lower Viscosity in Ionic Liquid Form Compared to Symmetric Tetrabutylammonium Cation

When incorporated as the cation in amino acid ionic liquids (AAILs), the tributylmethylammonium (tBMA) structure leads to a significantly lower glass transition temperature (Tg) compared to the symmetric tetrabutylammonium (TBA) cation [1]. While specific Tg values are dependent on the paired amino acid anion, the study directly states that 'Ionic liquids with a symmetrical tetrabutylammonium cation showed higher glass transition temperature in comparison to those of tributylmethylammonium...' [1].

Ionic Liquids Green Solvents Amino Acid Derivatives Physicochemical Properties

Higher Viscosity of Bis(trifluoromethylsulfonyl)imide Ionic Liquid vs. Less Asymmetric Isomer

In a direct experimental comparison of ionic liquids with the common [NTf2]⁻ anion, the viscosity of tributylmethylammonium bis(trifluoromethylsulfonyl)imide ([N4441][NTf2]) is significantly higher than that of its constitutional isomer butyltrimethylammonium bis(trifluoromethylsulfonyl)imide ([N4111][NTf2]) [1]. At 298.15 K, the dynamic viscosity of [N4441][NTf2] was measured at 538.9 mPa·s, compared to 105.2 mPa·s for [N4111][NTf2] [1].

Ionic Liquids Electrolytes Thermophysical Properties Material Science

Economical Alternative to Tetrabutylammonium Bromide (TBAB) for Phase-Transfer Catalysis

For industrial phase-transfer catalysis (PTC) applications, tributylmethylammonium chloride (MTBAC) is presented as a direct, cost-effective alternative to tetrabutylammonium bromide (TBAB) [1]. The manufacturer, SACHEM, explicitly states that MTBAC offers a 'Lower cost per mole than Tetrabutylammonium Bromide (TBAB)' and improved water solubility for easier product separation [1].

Phase-Transfer Catalysis Organic Synthesis Process Chemistry Industrial Procurement

Commercial Validation as a Phase-Transfer Catalyst in a Competitive Landscape

Tributylmethylammonium chloride is explicitly listed among the 'commercially important catalysts' for phase-transfer catalysis (PTC), alongside other established quaternary ammonium salts like benzyltriethylammonium chloride and methyltricaprylammonium chloride [1]. This recognition in a primary reference source validates its established utility and reliability in demanding industrial and synthetic applications, differentiating it from numerous other quaternary ammonium salts that lack such commercial prominence.

Phase-Transfer Catalysis Commercial Chemistry Benchmarking Catalyst Selection

Key Application Scenarios for Tributylmethylammonium Chloride Based on Quantitative Differentiation


Design of Low-Temperature Ionic Liquid Electrolytes and Solvents

The asymmetric tributylmethylammonium (tBMA) cation is a strategic choice for formulating ionic liquids that require a wide liquid range and operation at sub-ambient temperatures. As evidenced by its significantly lower glass transition temperature (Tg) compared to the symmetric tetrabutylammonium (TBA) cation [1], tBMA-based ionic liquids are less prone to vitrification, making them suitable for applications like electrolytes in low-temperature batteries or as solvents for cryogenic reactions.

Development of Viscosity-Tuned Electrolytes for Electrochemical Devices

The high viscosity of tributylmethylammonium bis(trifluoromethylsulfonyl)imide ([N4441][NTf2]), measured at 538.9 mPa·s at 298.15 K [1], makes it a candidate for applications requiring viscous electrolytes. In contrast to the much less viscous butyltrimethylammonium isomer (105.2 mPa·s), this property can be exploited in certain electrochemical systems where high viscosity is needed to suppress unwanted convection or to stabilize electrode interfaces.

Industrial Phase-Transfer Catalysis (PTC) with Cost and Purity Constraints

For industrial organic synthesis, particularly Baeyer-Villiger oxidations to produce ɛ-caprolactone, tributylmethylammonium chloride offers a validated and economical PTC solution [1]. Its commercial availability as a 75 wt.% aqueous solution and its documented cost advantage over tetrabutylammonium bromide (TBAB) [2] make it a compelling procurement choice for processes where catalyst cost and ease of product separation are key performance indicators.

Preparation of Amino Acid Ionic Liquids (AAILs) for Biomass Processing

The tBMA cation is a valuable building block for synthesizing amino acid ionic liquids (AAILs). Its unique combination of hydrophobicity (from the three butyl chains) and accessibility of the cationic center enables the design of AAILs with tailored properties for dissolving biomaterials like cellulose or for use in chiral synthesis and bioprocessing applications [1].

Technical Documentation Hub

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